2-Chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5ClFIN2O and a molecular weight of 350.52 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
2-Chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can be involved in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include palladium acetate, triphenylphosphine, and boronic acids. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
2-Chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an anticonvulsant.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-5-fluoro-4-(4-fluorophenoxy)pyrimidine: Similar in structure but with a different substituent on the phenoxy group.
2-Chloro-5-fluoro-4-(3-bromophenoxy)pyrimidine: Similar in structure but with a bromine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and iodine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5ClFIN2O |
---|---|
Molecular Weight |
350.51 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(3-iodophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClFIN2O/c11-10-14-5-8(12)9(15-10)16-7-3-1-2-6(13)4-7/h1-5H |
InChI Key |
WTGNNBZHELYAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
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